
N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(Aminometil)ciclopentil)-4-clorobenzamida es un compuesto orgánico que presenta un anillo ciclopentil unido a un grupo aminometil, que a su vez está conectado a una porción de 4-clorobenzamida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(1-(Aminometil)ciclopentil)-4-clorobenzamida típicamente implica los siguientes pasos:
Formación del Intermediario Ciclopentilamina: La ciclopentilamina se puede sintetizar mediante la reacción de adición de apertura de anillo del óxido de etileno con ciclopentilamina, seguida de cloración para obtener bis(2-cloroetil)ciclopentilamina.
Aminometilación: La bis(2-cloroetil)ciclopentilamina se somete a reacciones de sustitución con hidrato de hidrazina para formar la ciclopentilamina aminometilada.
Acoplamiento con Cloruro de 4-Clorobenzoílo: El paso final implica el acoplamiento de la ciclopentilamina aminometilada con cloruro de 4-clorobenzoílo en condiciones básicas para producir N-(1-(Aminometil)ciclopentil)-4-clorobenzamida.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(1-(Aminometil)ciclopentil)-4-clorobenzamida puede experimentar diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila debido a la presencia del grupo clorobenzamida.
Oxidación y Reducción: El grupo aminometil se puede oxidar o reducir en condiciones apropiadas.
Reacciones de Acoplamiento: Puede sufrir reacciones de acoplamiento como el acoplamiento de Suzuki-Miyaura, que implica la formación de enlaces carbono-carbono usando reactivos de boro.
Reactivos y Condiciones Comunes
Sustitución Nucleófila: Los reactivos comunes incluyen hidrato de hidrazina y otros nucleófilos.
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio se emplean comúnmente.
Reacciones de Acoplamiento: Los catalizadores de paladio y los reactivos de boro se utilizan en el acoplamiento de Suzuki-Miyaura.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo aminometil puede producir amidas o nitrilos correspondientes, mientras que las reacciones de acoplamiento pueden producir varios compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
N-(1-(Aminometil)ciclopentil)-4-clorobenzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de las vías biológicas e interacciones debido a su similitud estructural con ciertas moléculas bioactivas.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción de N-(1-(Aminometil)ciclopentil)-4-clorobenzamida implica su interacción con objetivos moleculares específicos. El grupo aminometil puede formar enlaces de hidrógeno e interacciones electrostáticas con proteínas diana, mientras que la porción de clorobenzamida puede mejorar la afinidad de unión a través de interacciones hidrofóbicas. Estas interacciones pueden modular la actividad de las enzimas o los receptores involucrados en varias vías biológicas .
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de Ciclopentilamina: Compuestos como la 1-amino-4-ciclopentilpiperazina comparten similitudes estructurales y se utilizan en aplicaciones similares.
Derivados de Clorobenzamida: Otros compuestos de clorobenzamida, como la N-(4-clorobencil)-N-metilamina, tienen propiedades químicas y usos comparables.
Unicidad
N-(1-(Aminometil)ciclopentil)-4-clorobenzamida es única debido a la combinación de sus porciones de ciclopentil y clorobenzamida, que confieren reactividad química y actividad biológica distintas. Esto lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
1049977-03-8 |
|---|---|
Fórmula molecular |
C13H17ClN2O |
Peso molecular |
252.74 g/mol |
Nombre IUPAC |
N-[1-(aminomethyl)cyclopentyl]-4-chlorobenzamide |
InChI |
InChI=1S/C13H17ClN2O/c14-11-5-3-10(4-6-11)12(17)16-13(9-15)7-1-2-8-13/h3-6H,1-2,7-9,15H2,(H,16,17) |
Clave InChI |
JZSISZNPZYIJQC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CN)NC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-N-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B11859134.png)
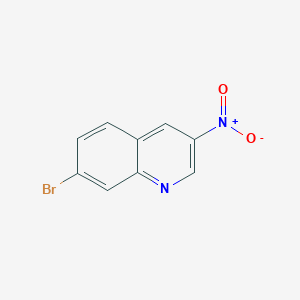
![1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B11859139.png)
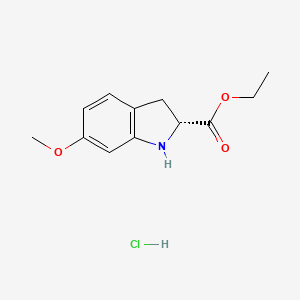

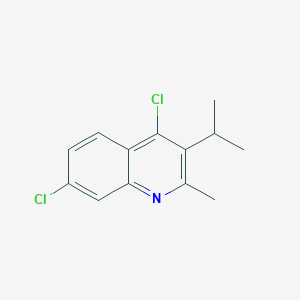
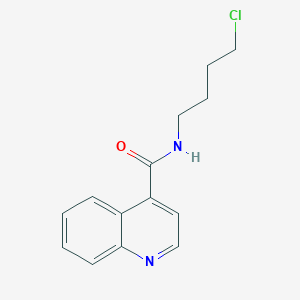
![7-Bromo-9-fluoro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B11859173.png)
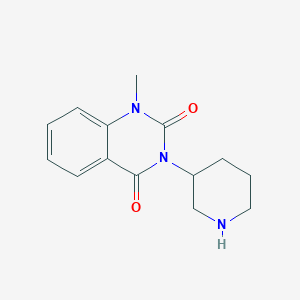
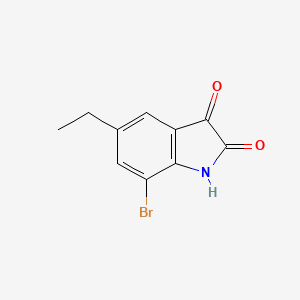
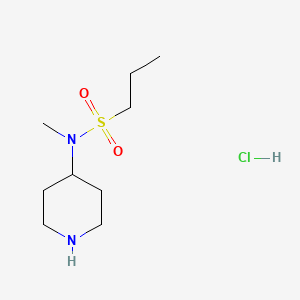

![Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11859210.png)

